prop-2-en-1-yl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a heterocyclic hybrid molecule featuring a chromeno[2,3-c]pyrrole core fused with a 1,3-thiazole ring. The chromeno-pyrrole system is substituted with a 4-hydroxyphenyl group at position 1 and a 4-methyl-thiazole carboxylate ester (prop-2-en-1-yl) at position 2.
Properties
Molecular Formula |
C25H18N2O6S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
prop-2-enyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H18N2O6S/c1-3-12-32-24(31)22-13(2)26-25(34-22)27-19(14-8-10-15(28)11-9-14)18-20(29)16-6-4-5-7-17(16)33-21(18)23(27)30/h3-11,19,28H,1,12H2,2H3 |
InChI Key |
SULVGSPOGIBNBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)O)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiazole and carboxylate groups. Key steps include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the thiazole ring: This step may involve a condensation reaction with a thiazole derivative.
Attachment of the prop-2-en-1-yl group: This can be done through an alkylation reaction using prop-2-en-1-yl halide.
Final functionalization: The hydroxyphenyl and carboxylate groups are introduced through appropriate substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the chromeno[2,3-c]pyrrole core can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazole and chromene have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study published in Pharmaceuticals highlighted the synthesis of related compounds that demonstrated promising anticancer activity through molecular docking studies targeting specific enzymes involved in cancer progression .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its structural similarities to known inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the inflammatory process. In silico studies suggest that the compound may interact effectively with these targets, indicating its potential for further development as an anti-inflammatory drug .
Case Study 1: Anticancer Evaluation
A recent study evaluated a series of thiazole derivatives for their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective cytotoxicity against cancer cells. The study emphasized the importance of structural modifications in enhancing biological activity .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanism of related compounds through in vitro assays measuring COX and LOX inhibition. The findings revealed that some derivatives significantly reduced prostaglandin E2 levels in macrophages stimulated by lipopolysaccharides (LPS), underscoring their therapeutic potential in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromeno-Pyrrole Derivatives
- Compound A: Ethyl 2-{1-[4-(dimethylamino)phenyl]-3,9-dioxo-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate () Key Differences:
- Substitution at position 1: 4-(dimethylamino)phenyl vs. 4-hydroxyphenyl in the target compound.
- Ester group: Ethyl vs. prop-2-en-1-yl (allyl).
- Compound B: 1-(4-Hydroxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-chromeno[2,3-c]pyrrole-3,9-dione () Key Differences:
- Heterocyclic substituent: 1,3,4-thiadiazole (sulfur-containing) vs. 1,3-thiazole in the target compound.
- Substituent on thiadiazole: Isobutyl vs. methyl on thiazole.
Thiazole/Triazole Hybrids
- Compound C : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-dihydropyrazolyl)thiazole ()
- Key Differences :
- Core structure: Pyrazole-thiazole vs. chromeno-pyrrole-thiazole in the target compound.
- Substituents: Fluorophenyl groups vs. hydroxyphenyl and allyl ester .
Structural Characterization
- X-ray crystallography: The compound’s planar chromeno-pyrrole core and thiazole conformation can be resolved using SHELXL () and visualized via ORTEP ().
- Spectroscopy : ¹H-NMR would confirm the allyl ester (δ 4.5–5.5 ppm for vinyl protons) and hydroxyl group (δ 9–10 ppm) .
Physicochemical Data
Biological Activity
The compound prop-2-en-1-yl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antitumor Activity :
-
Antimicrobial Properties :
- The thiazole moiety in the compound is known for its antimicrobial properties. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria . The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antioxidant Activity :
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells and inhibiting key signaling pathways, the compound can reduce tumor growth.
- Antibacterial Mechanisms : Similar compounds have been shown to disrupt bacterial membranes or interfere with DNA replication processes .
- Antioxidative Mechanisms : The ability to donate hydrogen atoms or electrons allows the compound to neutralize free radicals, thereby reducing oxidative stress in cells .
Case Studies and Research Findings
Several studies have focused on the biological effects of compounds related to this compound:
Q & A
Q. What strategies improve scalability without compromising stereochemical integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
